Penta-alanine

Beschreibung

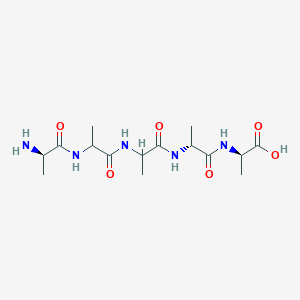

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-WYCDGMCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Penta-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of penta-alanine (Ala5), a homo-oligopeptide composed of five L-alanine residues. As a fundamental model peptide, this compound is instrumental in biophysical studies, including protein folding, secondary structure formation, and spectroscopic analysis. This document details its key characteristics, experimental protocols for its analysis, and a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a non-polar peptide with the sequence Ala-Ala-Ala-Ala-Ala. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of Penta-L-alanine

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇N₅O₆ | PubChem[1] |

| Molecular Weight | 373.40 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | >250°C (decomposes) | ChemicalBook[2] |

| Boiling Point (Predicted) | 822.3 ± 65.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | ChemicalBook[2] |

Table 2: Acid-Base and Solubility Properties of Penta-L-alanine

| Property | Value | Notes |

| Isoelectric Point (pI) (Calculated) | ~5.99 | Calculated by averaging the pKa of the N-terminal amino group (~8.0) and the C-terminal carboxyl group (~3.7) of alanine peptides[3]. |

| pKa (Predicted) | 3.43 ± 0.10 | This predicted value likely corresponds to the C-terminal carboxylic acid[2]. The pKa of the N-terminal amino group is expected to be around 8.0[3]. |

| Solubility | Slightly soluble in water and aqueous acids. | Quantitative solubility data for this compound is not readily available, but its solubility is expected to be low due to the hydrophobic nature of the alanine side chains[2][4]. |

Spectroscopic Properties

The spectroscopic signature of this compound provides critical insights into its structure and conformation.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by prominent amide bands. The amide I band (C=O stretching) is sensitive to secondary structure and is typically observed around 1600-1700 cm⁻¹. Studies on gas-phase neutral this compound have identified C=O stretching frequencies around 1760 cm⁻¹ for non-hydrogen-bonded carboxyl groups and red-shifted to about 1715 cm⁻¹ when hydrogen-bonded[5][6]. The amide II band (N-H bending and C-N stretching) is found near 1550 cm⁻¹. |

| Raman Spectroscopy | The Raman spectrum of this compound provides complementary information to IR spectroscopy. Skeletal vibrations sensitive to conformation appear in the 810-950 cm⁻¹ region. For alanine dipeptides, bands around 860 cm⁻¹ and 920 cm⁻¹ are associated with PII and β-strand conformations, respectively[7]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data for this compound is not widely published. However, based on data for short alanine oligopeptides, the following chemical shifts can be expected in D₂O[8][9]: • ¹H NMR: α-H (~3.8-4.3 ppm), β-CH₃ (~1.4-1.5 ppm). • ¹³C NMR: Cα (~53 ppm), Cβ (~19 ppm), C=O (~178 ppm). |

| Circular Dichroism (CD) Spectroscopy | CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. Alanine-rich peptides can adopt various conformations, including α-helical, β-sheet, and random coil structures, depending on factors like concentration and pH[5][10]. In aqueous solution, short alanine peptides often exhibit a polyproline II (ppII) conformation[10]. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining reliable and reproducible data.

Solid-phase peptide synthesis is the standard method for producing this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed[11].

Protocol:

-

Resin Selection and Loading: A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin or a 2-chlorotrityl chloride resin, is chosen for C-terminal carboxylic acid peptides. The first Fmoc-protected alanine is loaded onto the resin if not pre-loaded.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound alanine is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected alanine is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin to form a peptide bond.

-

Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent alanine residue until the this compound sequence is assembled.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any, though not necessary for alanine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).

-

Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers. The crude peptide is then dried under vacuum.

RP-HPLC is the primary method for purifying the crude this compound to a high degree of homogeneity[12].

Protocol:

-

Column: A C18 stationary phase column is typically used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile (ACN).

-

-

Gradient Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or a low percentage of ACN in water) and injected onto the column. A linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.

Isoelectric focusing is an electrophoretic technique that separates proteins and peptides based on their isoelectric point (pI)[8][13].

Protocol:

-

Gel Preparation: A polyacrylamide or agarose gel containing a mixture of carrier ampholytes is prepared to establish a stable pH gradient. Alternatively, pre-cast immobilized pH gradient (IPG) strips can be used for higher resolution.

-

Sample Preparation: The purified this compound is dissolved in a low-salt buffer, often containing urea for denaturing conditions to prevent aggregation.

-

Sample Application: The sample is applied to the IEF gel or IPG strip.

-

Electrophoresis: An electric field is applied across the gel. The peptide will migrate through the pH gradient until it reaches the pH that equals its pI, at which point its net charge is zero, and migration ceases.

-

Staining: After focusing, the gel is fixed and stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.

-

pI Determination: The pI of the this compound is determined by comparing its position to that of a set of pI marker proteins run on the same gel.

Mandatory Visualizations

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. bmse000282 Alanine at BMRB [bmrb.io]

- 10. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. OPG [opg.optica.org]

Penta-Alanine: A Deep Dive into Structure and Conformational Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Penta-alanine (Ala5), a homo-oligomer of the amino acid alanine, serves as a fundamental model system in biophysical chemistry and structural biology. Its relatively simple primary structure belies a complex and dynamic conformational landscape that provides critical insights into the principles of protein folding, peptide dynamics, and the intrinsic conformational preferences of polypeptide chains. This technical guide offers a comprehensive overview of the structural features and conformational states of this compound, detailing the experimental and computational methodologies employed in their study.

The Structure of this compound

This compound is a polypeptide consisting of five L-alanine residues linked by four peptide bonds. The molecule possesses a neutral charge at physiological pH, with a free amino group at the N-terminus and a free carboxyl group at the C-terminus. The rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ), of each residue, along with the chi (χ) angle of the alanine side chain, dictates the overall three-dimensional structure of the peptide.

Caption: Chemical structure of this compound, highlighting the five alanine residues and terminal groups.

Conformational States of this compound

This compound does not adopt a single, rigid structure but rather exists as an ensemble of interconverting conformers. The relative populations of these conformers are influenced by the environment (gas phase, solution), temperature, and the force fields used in computational simulations. The primary conformations observed and studied include the 310-helix, polyproline-II (ppII), α-helix, and β-strand structures.

In the gas phase, studies utilizing infrared multiphoton dissociation (IRMPD) action spectroscopy combined with quantum chemical calculations suggest that neutral this compound can adopt multiple stable conformations, with a prominent structure resembling a 310-helix featuring two β-turns.[1][2] The most stable theoretically identified conformer exhibits a C5 hydrogen bond at the N-terminus.[1][2]

In aqueous solution, the conformational ensemble is different. Two-dimensional infrared (2D IR) spectroscopy and molecular dynamics (MD) simulations indicate that the polyproline-II (ppII) conformation is a major component of the structural ensemble of this compound.[3][4] This is consistent with studies on other short alanine-based peptides, which also show a high propensity for the ppII structure in solution.[3] MD simulations have also explored the populations of α-helical and β-strand conformations, with the results being highly dependent on the force field used.[3][5][6] For instance, the CHARMM36 force field predicts a dominant ppII population, while CHARMM22/CMAP suggests a more mixed population of α, β, and ppII conformers.[3][5]

Quantitative Conformational Data

The following tables summarize key quantitative data for the different conformational states of this compound as reported in the literature.

Table 1: Dihedral Angles of Key Conformational States

| Conformation | Residue | φ (°) | ψ (°) | Reference |

| Polyproline-II (ppII) | Central | -61 | +145 | [3] |

| β-strand | Central | -156 | +156 | [3] |

Table 2: Conformational Populations from Molecular Dynamics Simulations

| Force Field | Conformation | Population (%) | Reference |

| CHARMM36 | ppII | Dominant (~100%) | [3][4] |

| CHARMM22/CMAP | α+, β, ppII | Similar Populations | [3][5] |

| Drude-2013 (Polarizable) | β | Dominant | [3] |

| AMBER99SB*-ildn-q | ppII | Increased after reweighting | [7] |

Experimental and Computational Methodologies

The elucidation of this compound's conformational landscape relies on a synergistic combination of advanced experimental techniques and powerful computational methods.

Caption: Integrated workflow for determining peptide conformational states.

Experimental Protocols

3.1.1. Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is a powerful technique for probing the structure and dynamics of peptides in solution. By measuring the vibrational couplings between amide-I modes, it provides information about the backbone geometry.

-

Sample Preparation : Unlabeled and isotopically labeled (e.g., with ¹³C=O and ¹³C=¹⁸O) this compound are synthesized and dissolved in a suitable solvent, typically D₂O, to a concentration of around 10-20 mg/mL.[3]

-

Spectrometer Setup : A femtosecond laser system is used to generate mid-IR pulses. The experiment is often performed in a pump-probe geometry with specific polarization conditions, such as ⟨π/4, -π/4, Y, Z⟩, to selectively enhance or suppress certain spectral features.[3][4]

-

Data Acquisition and Analysis : 2D IR spectra are recorded, showing diagonal and cross-peaks. The frequencies, intensities, and shapes of these peaks are analyzed to extract vibrational coupling constants and the angle between transition dipoles. These parameters are then related to the peptide's dihedral angles using theoretical maps, often calculated with Density Functional Theory (DFT).[3]

3.1.2. Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy is particularly suited for studying the intrinsic structures of molecules in the gas phase, free from solvent effects.

-

Sample Introduction : this compound is introduced into the gas phase, typically through laser desorption/ablation, and then cooled in a supersonic jet expansion.[1][8]

-

IR Irradiation : The cooled, isolated molecules are irradiated with a tunable, high-power infrared laser, such as a Free Electron Laser (FEL).[1][2][8] Resonant absorption of multiple IR photons leads to intramolecular vibrational energy redistribution and eventual dissociation of the molecule.

-

Detection : The resulting fragments are ionized, often using vacuum ultraviolet (VUV) single-photon ionization, and detected using a time-of-flight (TOF) mass spectrometer.[1][8] An IRMPD spectrum is generated by plotting the fragmentation yield as a function of the IR laser wavelength.

-

Spectral Assignment : The experimental spectrum is compared with theoretical spectra calculated for various low-energy conformers (e.g., using DFT) to identify the conformations present in the experiment.[1][2]

Computational Protocols

3.2.1. Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the conformational dynamics of this compound over time.

-

System Setup : A starting structure of this compound is placed in a periodic box of explicit solvent (e.g., water models like TIP3P or SPC/E).[3][6] Counter-ions are added to neutralize the system.

-

Force Field Selection : An appropriate force field is chosen to describe the interatomic interactions. Common choices for peptides include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER.[3][6][7]

-

Simulation Protocol : The system is first energy-minimized to remove steric clashes. This is followed by a period of heating to the desired temperature and equilibration under constant temperature and pressure (NPT ensemble). Finally, a long production run is performed to sample the conformational space. Enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often employed to overcome energy barriers and achieve better sampling.[3][9][10]

-

Trajectory Analysis : The resulting trajectory is analyzed to identify conformational states, calculate populations, and determine free energy landscapes.[6][11][12][13] This often involves clustering structures based on backbone dihedral angles or other geometric criteria.[14]

Interplay of Conformational States

The various conformational states of this compound are not static but exist in a dynamic equilibrium. The transitions between these states are crucial for understanding peptide folding and function. The free energy landscape of this compound, which can be mapped using computational methods, describes the relative stabilities of these conformers and the energy barriers separating them.

Caption: Relationship between major conformational states of this compound.

Conclusion and Future Directions

This compound remains a cornerstone for fundamental studies of peptide structure and dynamics. The synergy between high-resolution experimental techniques and sophisticated computational simulations continues to provide unprecedented detail into its conformational landscape. Future research will likely focus on further refining force fields to more accurately capture the subtle energy differences between conformers, exploring the influence of more complex solvent environments, and extending these detailed analyses to longer and more complex peptide sequences. These efforts will undoubtedly deepen our understanding of the fundamental principles governing protein structure and function, with significant implications for drug design and development.

References

- 1. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Free Energy Landscape: From Dynamics to Networks and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

Penta-alanine: A Deconstructed View of the Unfolded Protein State

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The unfolded state of proteins, long considered a featureless random coil, is now understood to be a complex and dynamic ensemble of interconverting structures with inherent conformational preferences. Understanding this state is paramount for elucidating the mechanisms of protein folding, misfolding, and aggregation, which are central to numerous diseases and the development of novel therapeutics. Short peptides, amenable to both high-resolution experimental techniques and sophisticated computational modeling, serve as powerful model systems for dissecting the intrinsic conformational tendencies of the polypeptide backbone, free from the complexities of tertiary interactions.

Among these, penta-alanine (Ala5) has emerged as a canonical model for the unfolded state.[1][2] Alanine, with its small, non-polar side chain, minimizes steric hindrance and side-chain-backbone interactions, thus providing a clearer view of the fundamental energetic landscape of the peptide backbone. This technical guide provides a comprehensive overview of the use of this compound as a model for unfolded proteins, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the workflows and conceptual frameworks used in its study.

Conformational Landscape of this compound

Experimental and computational studies consistently indicate that the conformational ensemble of this compound in aqueous solution is not random but is significantly populated by specific structures. The polyproline II (ppII) conformation, a left-handed helix with approximately three residues per turn, has been identified as a major conformational state for short alanine peptides.[1][3][4] This has profound implications for our understanding of the unfolded state, suggesting a more ordered and restricted conformational space than previously assumed.[1]

Quantitative Conformational Analysis

The conformational distribution of this compound has been interrogated by a variety of spectroscopic and computational methods. The following tables summarize the quantitative data from key studies, highlighting the populations of major secondary structure motifs.

Table 1: Conformational Populations of Alanine-Rich Peptides from Various Studies

| Peptide | Method | % ppII | % β-strand | % α-helix | Reference |

| Ac-Ala-NHMe | 2D IR + DFT | ppII-like | - | - | [1] |

| (Ala)3 | 2D IR | 80 | - | 20 (assumed) | [1] |

| (Ala)3 | FTIR, Raman, VCD | 50 | 50 | - | [1] |

| (Ala)3 (updated) | FTIR, Raman, VCD | 80 | 20 | - | [1] |

| (Ala)3 | CD + NMR | 66 | - | - | [1] |

| XAO ((Ala)7) | NMR (2°C) | Major | - | - | [1] |

| XAO ((Ala)7) | NMR (55°C) | - | Increased by 10% | - | [1] |

| (Ala)n (n=3-7) | NMR + MD | 90 | 10 | Not detectable | [1] |

Table 2: Conformational Populations of this compound from Molecular Dynamics Simulations with Different Force Fields

| Force Field | % ppII | % β-strand | % α-helix | Reference |

| CHARMM36 (C36) | Dominant | - | - | [1][5] |

| CHARMM22/CMAP (C22/CMAP) | Similar to β and α+ | Similar to ppII and α+ | Similar to ppII and β | [1][5] |

| Drude-2013 (Polarizable) | - | Dominant | - | [1][5] |

| AFM2020 (for Ala7) | 65 | 20 | 15 | [6] |

Note: "-" indicates that the data was not specified in the cited source.

These data underscore the significant influence of the chosen force field in molecular dynamics simulations on the predicted conformational ensemble. The CHARMM36 force field shows good agreement with experimental findings that suggest a high population of the ppII conformation.[1][5]

Key Experimental and Computational Methodologies

The study of this compound's conformational dynamics relies on a synergistic combination of advanced experimental and computational techniques.

Experimental Protocols

1. Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is a powerful technique for probing the structure and dynamics of peptides on a picosecond timescale. By measuring the vibrational couplings between amide I' modes (primarily C=O stretching), one can deduce the dihedral angles of the peptide backbone.[1][2]

-

Sample Preparation : Unlabeled and isotopically labeled (e.g., with ¹³C=O and ¹³C=¹⁸O) this compound peptides are dissolved in a suitable solvent, typically deuterated water (D₂O), to minimize the spectral interference from the O-H bending mode of water.[1] The pD of the solution is adjusted, for instance, to pD = 1.[1]

-

Isotopic Labeling Strategy : Strategic bis-labeling of the peptide backbone with different isotopes allows for the selective probing of couplings between specific pairs of amide I' modes.[1] For example, in a study on (Ala)₅, one isotopomer was labeled at the second and third peptide units, and another at the fourth and third units.[1]

-

Spectrometer Setup : A femtosecond laser system is used to generate a sequence of infrared pulses. The experiment is often performed in a pump-probe geometry. For polarization-dependent measurements, which provide information about the relative orientation of transition dipoles, specific polarization conditions such as 〈ZZZZ〉 and double-crossed 〈π/4, -π/4, Y, Z〉 are employed.[1]

-

Data Analysis : The resulting 2D IR spectra exhibit diagonal peaks and cross peaks. The frequencies and intensities of these peaks, along with their polarization dependence, are analyzed to extract vibrational coupling constants and the angles between the transition dipoles of the coupled amide I' modes.[1][5] These parameters are then related to the peptide's backbone dihedral angles (φ, ψ) using theoretical maps, often calculated with Density Functional Theory (DFT).[1][5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides residue-specific structural and dynamic information.

-

Sample Preparation : Peptides are dissolved in an appropriate solvent (e.g., H₂O/D₂O mixture). For certain experiments, isotopic labeling (e.g., ¹⁵N) is employed to enhance signal and facilitate measurements.[3]

-

Data Acquisition : A suite of NMR experiments is performed to measure key parameters such as ³J-coupling constants (e.g., ³J_HNHα_), which are sensitive to the dihedral angle φ, and Nuclear Overhauser Effects (NOEs), which provide information on through-space distances between protons.[1][7]

-

Data Analysis : The measured NMR parameters are compared with theoretical values for different canonical secondary structures to estimate conformational populations. For instance, a smaller ³J_HNHα_ coupling constant is indicative of an α-helical conformation, while a larger value suggests a β-strand or extended conformation. The ppII conformation has an intermediate value.

3. Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy

FTIR and CD provide information about the overall secondary structure content of the peptide ensemble.

-

FTIR Spectroscopy : The amide I' band in the FTIR spectrum is sensitive to the secondary structure. Deconvolution of this band can provide estimates of the fractional populations of α-helices, β-sheets, turns, and random coil structures.[8]

-

CD Spectroscopy : The CD spectrum in the far-UV region (190-250 nm) is also characteristic of the peptide's secondary structure. The spectrum of a ppII conformation is distinct from that of an α-helix or β-sheet.[3]

Computational Protocols

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the conformational dynamics of this compound in a simulated aqueous environment.

-

System Setup : The this compound peptide is placed in a periodic box of water molecules (e.g., a cubic box of ~31.5 Å per side containing ~988 water molecules).[1] An ion (e.g., Cl⁻) may be added to neutralize the system.[1]

-

Force Fields : The choice of force field is critical as it dictates the potential energy surface of the system. Commonly used force fields for peptide simulations include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER.[1][9] Polarizable force fields, such as Drude-2013, are also employed to better account for electronic polarization effects.[1]

-

Simulation Protocol : To enhance conformational sampling and overcome energy barriers, advanced simulation techniques like Hamiltonian Replica Exchange Molecular Dynamics (H-REMD) are often used.[1] In H-REMD, multiple replicas of the system are simulated in parallel with different Hamiltonians, and exchanges between replicas are attempted at regular intervals.[1] Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) at a specified temperature (e.g., 293 K) and pressure (e.g., 1 atm).[1] Simulation times range from tens of nanoseconds to microseconds.[1][10][11]

-

Trajectory Analysis : The resulting trajectories are analyzed to determine the populations of different conformational states. This is often done by classifying structures based on their backbone dihedral angles (φ, ψ) and plotting them on a Ramachandran map.[12] Other structural properties, such as radius of gyration and end-to-end distance, can also be calculated.

Visualizing the Research Workflow and Conceptual Frameworks

Diagrams generated using the DOT language provide a clear visual representation of the intricate relationships between experimental and computational approaches in the study of this compound.

Conclusion and Future Directions

This compound has proven to be an invaluable model system for probing the fundamental properties of the unfolded protein state. The combination of advanced spectroscopic techniques and high-performance computing has revealed a conformational landscape that is far from random, with a significant preference for the polyproline II structure. This finding challenges the classical "random coil" model and suggests that local conformational propensities play a crucial role in directing the early events of protein folding.

For drug development professionals, a deeper understanding of the unfolded state ensemble is critical. Intrinsically disordered proteins (IDPs), which are prevalent in cellular regulation and signaling, exist in states analogous to that modeled by this compound. Characterizing the transient structures and conformational preferences of IDPs is a key step in designing molecules that can modulate their function.

Future research will likely focus on further refining computational force fields to more accurately reproduce experimental observables.[1] The development of new experimental techniques with higher temporal and spatial resolution will continue to provide more detailed insights into the rapid conformational fluctuations of unfolded peptides. By continuing to deconstruct the complexities of simple models like this compound, the scientific community moves closer to a comprehensive understanding of protein folding and the rational design of therapeutics for diseases of protein misfolding.

References

- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]

- 3. pnas.org [pnas.org]

- 4. The polyproline II conformation in short alanine peptides is noncooperative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Combining Experiment and Simulation in Protein Folding: Closing the Gap for Small Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]

The Biological Significance of Short Alanine Repeats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short alanine repeats, or polyalanine (polyA) tracts, are homopolymeric sequences of alanine residues frequently found in eukaryotic proteins. While seemingly simple, these repeats play crucial roles in protein structure, function, and localization. Their expansion is linked to a class of congenital diseases known as polyalanine expansion disorders. This technical guide provides an in-depth exploration of the biological significance of short alanine repeats, detailing their structural characteristics, functional implications, and the experimental methodologies used for their investigation. Quantitative data on the effects of alanine repeats on protein stability and aggregation are presented in structured tables, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

Homopolymeric amino acid repeats are a common feature in eukaryotic proteomes, and among these, short alanine repeats are particularly noteworthy.[1] These tracts, typically defined as a sequence of four or more consecutive alanine residues, are prevalent in various proteins, with a significant enrichment in transcription factors.[2] The presence and length of these repeats are often conserved, suggesting a functional significance beyond that of a simple linker. However, the expansion of these repeats beyond a certain threshold is pathogenic, leading to at least nine distinct human congenital disorders.[2] This guide delves into the multifaceted nature of short alanine repeats, from their fundamental biophysical properties to their complex roles in cellular processes and disease.

Structural Properties of Short Alanine Repeats

The conformation of polyalanine tracts is highly context-dependent and influenced by the surrounding amino acid sequence and the overall protein structure. While alanine has a high propensity to form α-helices, short alanine repeats can also adopt β-sheet or random coil conformations.[3][4]

Conformational Plasticity

-

α-Helical Structure: In many contexts, short alanine repeats contribute to the formation of stable α-helices.[3] The small, non-polar side chain of alanine allows for tight packing within a helical structure.

-

β-Sheet Structure: Under certain conditions, particularly at higher concentrations or with increased repeat length, polyalanine tracts can form β-sheets, which are prone to aggregation.[5] This conformational switch is a key factor in the pathogenesis of polyalanine expansion diseases.

-

Polyproline II (PII) Helix: In short, unfolded peptides, alanine residues can exhibit a high propensity for the polyproline II (PII) conformation, a left-handed helix that is more extended than the α-helix.[4]

The conformational state of a polyalanine tract can be experimentally determined using techniques such as Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins.

Data Presentation: Circular Dichroism of Polyalanine Peptides

The following table summarizes representative circular dichroism data for polyalanine peptides of varying lengths, illustrating the influence of repeat length on secondary structure. The mean residue ellipticity ([θ]) at 222 nm is a characteristic indicator of α-helical content.

| Peptide (Repeat Length) | Mean Residue Ellipticity [θ]₂₂₂ (deg cm² dmol⁻¹) at 4°C | Predominant Secondary Structure | Reference |

| Ac-GG(A)₁GGNH₂ | - | PII/Random Coil | [4] |

| Ac-GG(A)₂GGNH₂ | - | PII/Random Coil | [4] |

| Ac-GG(A)₃GGNH₂ | - | PII/Random Coil | [4] |

| P1 (4 helical units) | -15,000 | α-helix | [6] |

| P2 (8 helical units) | -25,000 | α-helix | [6] |

| P3 (11 helical units) | -30,000 | α-helix | [6] |

| Ala₁₂ | -44,500 (intercept at 0°C) | α-helix | [7] |

| Ala₂₂ | -49,700 (intercept at 0°C) | α-helix | [7] |

Note: Direct comparison of ellipticity values across different studies should be done with caution due to variations in experimental conditions and peptide design. The general trend indicates that longer alanine repeats have a higher propensity to form α-helices.

Functional Roles of Short Alanine Repeats

Short alanine repeats are not merely passive structural elements; they actively participate in a range of biological processes.

Protein-Protein Interactions

Polyalanine tracts can act as flexible spacers between functional domains, allowing for proper protein folding and facilitating interactions with other proteins.[1] However, they can also directly participate in binding interfaces. The effect of alanine repeats on binding affinity is complex and can be either enhancing or diminishing depending on the specific interaction partners.

Data Presentation: Effect of Alanine Repeats on Protein Binding Affinity

The following table provides examples of how alanine substitutions or the presence of alanine repeats can modulate protein-protein interaction affinities, represented by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

| Interacting Proteins | Peptide/Mutation | Kd (µM) | Effect of Alanine | Reference |

| MHC Class I Kd | NP 147-155 (wild-type) | High Affinity | - | [8] |

| MHC Class I Kd | NP 147-155 (Tyr2 -> Ala) | >100-fold decrease in affinity | Decreased Affinity | [8] |

| Calmodulin | Wild-type peptide | - | - | |

| Calmodulin | Asn -> Ala substitution | 1000-fold increase in affinity | Increased Affinity | |

| YAP WW domain | cyclo[ E-LYLAYPAH -K ] | 0.84 | - | [9] |

Transcriptional Regulation

A significant number of proteins containing polyalanine tracts are transcription factors, such as those from the HOX family.[10][11] In these proteins, the alanine repeats can influence DNA binding, nuclear localization, and interaction with co-regulators, thereby modulating gene expression.

A key example is the HOXD13 protein , a transcription factor crucial for limb development. Expansions in its polyalanine tract lead to synpolydactyly.[1] The normal function of HOXD13 involves a complex interplay with other signaling molecules and transcription factors.

The following diagram illustrates a simplified signaling pathway involving HOXD13, highlighting its role in limb development.

Polyalanine Repeats in Disease

The expansion of short alanine repeats is the underlying cause of several inherited disorders, collectively known as polyalanine expansion diseases. These diseases are typically characterized by developmental abnormalities.[2]

Mechanism of Pathogenesis

The primary pathogenic mechanism is believed to be protein misfolding and aggregation.[2] Longer polyalanine tracts have a higher propensity to adopt a β-sheet conformation, leading to the formation of insoluble protein aggregates.[5] These aggregates can be cytotoxic and disrupt cellular function through various mechanisms, including sequestration of other essential proteins and impairment of the ubiquitin-proteasome system.

The following diagram illustrates the proposed logical progression from a genetic mutation to cellular dysfunction in polyalanine expansion diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanistic Insight into the Pathology of Polyalanine Expansion Disorders Revealed by a Mouse Model for X Linked Hypopituitarism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temperature- and Length-Dependent Energetics of Formation for Polyalanine Helices in Water: Assignment of wAla(n,T) and Temperature-Dependent CD Ellipticity Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genecards.org [genecards.org]

- 11. HOXD13 - Wikipedia [en.wikipedia.org]

The Synthesis and Purification of Penta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the chemical synthesis and purification of penta-alanine, a homo-oligopeptide of L-alanine. The document details the prevalent solid-phase and solution-phase synthesis strategies, outlines comprehensive purification protocols using High-Performance Liquid Chromatography (HPLC), and presents the necessary analytical techniques for characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in peptide chemistry and drug development.

Introduction to this compound

This compound ((Ala)5) is a peptide composed of five L-alanine residues linked by peptide bonds. As a simple yet informative model peptide, it is frequently utilized in biophysical and structural studies to investigate the intrinsic conformational tendencies of polypeptide chains, particularly the formation of secondary structures like α-helices and β-sheets. Its synthesis and purification are fundamental processes in peptide research, requiring precise control over chemical reactions and rigorous purification to achieve the high purity necessary for experimental applications.

Synthesis of this compound

The chemical synthesis of this compound can be primarily achieved through two distinct methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). While both methods have their merits, SPPS is more commonly employed for the routine synthesis of peptides up to around 50 amino acids due to its ease of automation and purification of intermediates.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.

This protocol describes the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin to remove the Fmoc protecting group from the resin's linker. The reaction is agitated for 5-10 minutes and repeated once. The resin is then washed thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Fmoc-Ala-OH (3 equivalents to the resin loading capacity) is activated with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes. This activated solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test. After completion, the resin is washed with DMF and DCM.

-

Chain Elongation: Steps 2 (Fmoc deprotection) and 3 (amino acid coupling) are repeated for the subsequent four alanine residues to assemble the this compound sequence.

-

Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed using the 20% piperidine in DMF solution.

-

Cleavage and Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (in this case, none are present on alanine). The reaction proceeds for 2-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding the filtrate to cold diethyl ether. The precipitate is collected by centrifugation and washed with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Drying: The crude this compound is dried under vacuum.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive for longer peptides due to the need for purification of intermediates at each step, it is a valuable method for large-scale synthesis of shorter peptides.

This protocol outlines a convergent synthesis strategy, where dipeptides are first synthesized and then coupled to form the final pentapeptide. This approach can be more efficient than a stepwise elongation.

Materials:

-

Boc-Ala-OH, Fmoc-Ala-OH

-

H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Methanol (MeOH)

-

Aqueous solutions: 1N HCl, saturated NaHCO3, brine

-

4M HCl in Dioxane

-

Palladium on carbon (Pd/C) for hydrogenolysis (if benzyl esters are used)

Procedure:

-

Dipeptide Synthesis (e.g., Boc-Ala-Ala-OMe):

-

To a solution of Boc-Ala-OH (1 eq.), H-Ala-OMe.HCl (1 eq.), and HOBt (1.1 eq.) in DCM, add DIPEA (1 eq.) to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C and add DCC (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected dipeptide.

-

-

Synthesis of other peptide fragments (e.g., Fmoc-Ala-Ala-OH and H-Ala-OMe): Similar coupling strategies are used to create other necessary fragments.

-

Deprotection of Fragments:

-

Boc Deprotection: Treat the Boc-protected peptide with 4M HCl in dioxane to remove the Boc group.

-

Fmoc Deprotection: Treat the Fmoc-protected peptide with 20% piperidine in DMF.

-

Ester Saponification: Treat the methyl ester with LiOH or NaOH in a THF/water mixture to obtain the free carboxylic acid.

-

-

Fragment Condensation: The deprotected fragments are coupled using the same coupling reagents as in step 1 to elongate the peptide chain. For example, the deprotected Boc-Ala-Ala-OH can be coupled with H-Ala-Ala-Ala-OMe.

-

Final Deprotection: Once the full-length protected this compound is synthesized, all protecting groups are removed in a final deprotection step to yield the crude peptide.

-

Purification: The crude this compound is purified by recrystallization or chromatography.

Caption: Convergent Solution-Phase Synthesis workflow for this compound.

Purification of this compound

Regardless of the synthesis method, the crude peptide product will contain impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification method is essential to obtain high-purity this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for peptide purification.

RP-HPLC Purification Protocol

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration (e.g., acetonitrile).

Instrumentation and Materials:

-

Preparative or semi-preparative HPLC system

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: The dissolved crude this compound solution is injected onto the column.

-

Gradient Elution: A linear gradient of increasing Mobile Phase B is applied to elute the peptide. A typical gradient for a small peptide like this compound might be from 5% to 50% B over 30-40 minutes.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column, guided by the UV absorbance detector (typically at 214 nm or 280 nm).

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final this compound product as a white, fluffy powder.

HPLC Purification Workflow Diagram

Caption: Workflow for the purification of this compound using RP-HPLC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are illustrative and can vary depending on the specific conditions, scale, and techniques used.

Table 1: Illustrative Data for Solid-Phase Synthesis of this compound

| Step | Parameter | Typical Value/Range |

| Resin Loading | Initial Loading Capacity | 0.4 - 0.8 mmol/g |

| Coupling Efficiency | Per Step | > 99% (monitored by Kaiser test) |

| Cleavage | Crude Peptide Yield | 70 - 90% |

| Purification | Purity of Crude Peptide | 50 - 80% |

| Purity after HPLC | > 98% | |

| Overall Yield (after purification) | 30 - 50% |

Table 2: Illustrative Data for HPLC Purification of this compound

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15-20 mL/min |

| Gradient | 5-45% B over 40 minutes |

| Detection Wavelength | 214 nm |

| Typical Retention Time | 15 - 25 minutes |

| Purity Achieved | > 98% |

Characterization of this compound

After synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide. For this compound (C15H27N5O6), the expected monoisotopic mass is approximately 373.196 g/mol .

-

Analytical RP-HPLC: Used to determine the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, confirming the amino acid sequence and assessing its conformational properties in solution.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed using standard peptide chemistry techniques. Solid-phase peptide synthesis offers a more streamlined approach for laboratory-scale synthesis, while solution-phase methods are advantageous for larger-scale production. High-performance liquid chromatography is an indispensable tool for achieving the high purity required for subsequent research applications. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful preparation and isolation of this compound.

Spectroscopic Signatures of Penta-alanine Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-alanine (Ala5) serves as a fundamental model system for understanding the intrinsic conformational preferences of polypeptide chains, which is crucial for predicting protein folding, understanding the behavior of intrinsically disordered proteins, and designing novel peptide-based therapeutics. The conformational landscape of this compound is rich, encompassing structures such as the α-helix, β-sheet, 3(10)-helix, and polyproline II (ppII) helix. Elucidating these conformations requires a suite of sophisticated spectroscopic techniques, each providing a unique fingerprint of the peptide's structure. This technical guide provides a comprehensive overview of the spectroscopic signatures of this compound conformations, details the experimental protocols for their determination, and presents a logical workflow for conformational analysis.

Spectroscopic Signatures of this compound Conformations

The spectroscopic characteristics of this compound are highly dependent on its secondary structure. The following tables summarize the key quantitative data from various spectroscopic methods used to distinguish between different conformations.

Infrared (IR) Spectroscopy

The amide I band (primarily C=O stretching) of the peptide backbone is particularly sensitive to conformational changes.

| Conformation | Amide I' Band Frequency (cm⁻¹) | Key Observations |

| α-helix | ~1632 - 1635 | In alanine-rich peptides, the amide I' band for helical structures can be found at lower frequencies than the typical >1650 cm⁻¹ for α-helices in proteins[1]. |

| β-sheet | ~1610 - 1640 (native) | Amyloid β-sheets can exhibit bands in the 1610–1630 cm⁻¹ range[2]. Antiparallel β-sheets may also show a higher frequency band around 1670–1680 cm⁻¹[2]. |

| 3(10)-helix | ~1660 | In the gas phase, a 3(10)-helix-like structure with two β-turns has been identified for neutral this compound[3][4]. The presence of hydrogen bonds in this structure leads to a red-shift of the C=O stretching frequency to around 1715 cm⁻¹[3][5]. |

| Random Coil | ~1642 - 1645 | This conformation typically shows a broad peak around 1645 cm⁻¹ in aqueous solution[1]. |

| Polyproline II (ppII) | ~1640 - 1650 | The ppII conformation is often the dominant structure for short alanine peptides in aqueous solution[6]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides residue-specific information about the peptide backbone through chemical shifts and coupling constants.

| Parameter | α-helix | β-sheet | ppII | Random Coil |

| ³J(HN,Hα) Coupling Constant (Hz) | ~3.9 | ~8-10 | ~2-4 | ~5-7 |

| ¹Hα Chemical Shift (ppm) | Downfield shift | Upfield shift | Intermediate | Intermediate |

| ¹³Cα Chemical Shift (ppm) | Downfield shift | Upfield shift | Upfield shift | Intermediate |

| ¹³Cβ Chemical Shift (ppm) | Upfield shift | Downfield shift | Downfield shift | Intermediate |

Note: Specific values for this compound can vary depending on the solvent and temperature. The values presented are typical ranges for these secondary structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy in the far-UV region is highly sensitive to the secondary structure of peptides.

| Conformation | Wavelength Minima (nm) | Wavelength Maxima (nm) | Key Observations |

| α-helix | ~208, ~222 (negative) | ~192 (positive) | Characterized by two strong negative bands[7]. |

| β-sheet | ~216 (negative) | ~195 (positive) | Shows a single broad negative band. |

| 3(10)-helix | ~205, ~220 (negative) | ~190 (positive) | The ratio of the ellipticities at 222 nm and 208 nm is typically smaller than for an α-helix[8]. |

| Random Coil | ~198 (negative) | ~220 (positive, weak) | Exhibits a strong negative band below 200 nm. |

| Polyproline II (ppII) | ~206 (negative) | ~228 (positive) | Characterized by a strong negative band and a weak positive band. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data for conformational analysis.

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy provides information about the coupling between different vibrational modes, offering insights into the peptide's structure and dynamics with picosecond time resolution[9].

Sample Preparation:

-

Unlabeled and isotopically labeled (e.g., ¹³C=O and ¹³C=¹⁸O) this compound are purchased or synthesized[6].

-

Peptides are lyophilized in a DCl/D₂O solution to deuterate the NH groups[6].

-

The final sample is dissolved in a suitable solvent (e.g., D₂O) at a concentration of approximately 10-20 mg/mL.

Data Acquisition:

-

A femtosecond IR laser system is used to generate a sequence of three ultrashort IR pulses.

-

The pulses are focused on the sample, and the transmitted signal is detected by a spectrometer.

-

2D IR spectra are collected with different polarization conditions (e.g., ZZZZ and ZZYY) to extract information about the angles between transition dipoles[10].

Data Analysis:

-

The 2D IR spectra are analyzed to extract diagonal and cross-peaks.

-

The intensities and shapes of these peaks provide information about the vibrational coupling and dihedral angles of the peptide backbone[6].

-

These experimental parameters are compared with theoretical models based on different conformations to determine the conformational ensemble[9].

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy with Vacuum Ultraviolet (VUV) Ionization

This gas-phase technique allows for the study of the intrinsic structures of neutral peptides without the influence of a solvent[5][4].

Experimental Setup:

-

This compound is introduced into a vacuum chamber via laser desorption or thermal heating.

-

The neutral molecules are cooled in a supersonic jet expansion.

-

The molecular beam is intersected by a tunable free-electron laser (FEL) for IR irradiation[11].

-

Following IR excitation, the molecules are ionized by a VUV laser pulse[11].

-

The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer[5].

Data Acquisition and Analysis:

-

The IRMPD spectrum is recorded by monitoring the ion signal as a function of the IR laser wavelength[5].

-

The experimental spectrum is a composite of all conformations present in the molecular beam[5].

-

The experimental spectrum is compared with theoretical IR spectra calculated for different low-energy conformers to infer the conformational population[5][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution[12].

Sample Preparation:

-

This compound is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) at a concentration of 1-10 mM.

-

The pH of the solution is adjusted as needed.

Data Acquisition:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

A series of 1D and 2D NMR experiments are performed, including:

-

¹H NMR for initial assessment.

-

TOCSY (Total Correlation Spectroscopy) for assigning proton resonances within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure interproton distances, which are crucial for structure determination[13].

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon/nitrogen chemical shifts.

-

Data Analysis:

-

The NMR spectra are processed and analyzed to assign all proton, carbon, and nitrogen resonances.

-

³J(HN,Hα) coupling constants are measured from the ¹H spectra.

-

NOE-derived distance restraints and dihedral angle restraints from coupling constants are used in molecular dynamics (MD) simulations or other structure calculation programs to generate a family of structures consistent with the experimental data[13].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for determining the overall secondary structure content of peptides in solution[14][15].

Sample Preparation:

-

This compound is dissolved in a suitable solvent (typically an aqueous buffer) that is transparent in the far-UV region[16].

-

The peptide concentration is typically in the range of 0.1 mg/mL.

-

The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm).

Data Acquisition:

-

A CD spectrometer is used to measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

-

Spectra are typically recorded from ~190 nm to 260 nm.

-

The instrument is continuously purged with nitrogen gas to remove oxygen, which absorbs in the far-UV.

Data Analysis:

-

The raw data (ellipticity) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed by comparing it to reference spectra for different secondary structures (α-helix, β-sheet, etc.).

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure type in the peptide.

Visualization of Workflows and Logical Relationships

Experimental Workflow for 2D IR Spectroscopy

Caption: Workflow for 2D IR Spectroscopy of this compound.

Logical Workflow for this compound Conformational Analysis

Caption: Integrated workflow for determining this compound conformations.

Conclusion

The conformational landscape of this compound is a complex interplay of subtle energetic factors that can be effectively probed by a combination of advanced spectroscopic techniques. Infrared spectroscopy, NMR, and circular dichroism each provide complementary information that, when integrated with computational modeling, allows for a detailed characterization of the structural ensemble. This guide provides the foundational knowledge of the spectroscopic signatures and experimental protocols necessary for researchers, scientists, and drug development professionals to investigate the conformational behavior of this compound and other important peptide systems. A thorough understanding of these methods is paramount for advancing our knowledge of protein folding and for the rational design of new peptide-based therapeutics.

References

- 1. FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Not All β-Sheets Are the Same: Amyloid Infrared Spectra, Transition Dipole Strengths, and Couplings Investigated by 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 8. Efforts toward deriving the CD spectrum of a 3(10) helix in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophysj.org [biophysj.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. IR Spectroscopic Studies of Gas-Phase Peptides [arxiv.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

Early Investigations into Penta-alanine Folding Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Penta-alanine (Ala5), a homooligomer of the amino acid alanine, has long served as a fundamental model system for understanding the principles of protein folding. Its small size and the conformational simplicity of the alanine residue allow for detailed computational and experimental investigations into the initial events of protein secondary structure formation, particularly the helix-coil transition. This technical guide provides an in-depth overview of the core findings from early and foundational studies on this compound folding dynamics, presenting key quantitative data, experimental and computational methodologies, and the logical frameworks used to interpret these pioneering investigations.

Quantitative Data Summary

Early studies, often focusing on series of alanine peptides of varying lengths, laid the groundwork for quantifying the conformational preferences and folding kinetics of this compound. While precise, direct measurements on this compound were often embedded in these broader studies, later, more focused research has provided more specific quantitative data. The following tables summarize key parameters from both early and subsequent foundational studies that have defined our understanding of Ala5 folding.

| Parameter | Value | Method | Reference |

| Helix Population | ~6% | Multi-microsecond Molecular Dynamics (MD) | (Referenced in more recent computational studies) |

| Relaxation Time | ~2 ns | Multi-microsecond Molecular Dynamics (MD) | (Referenced in more recent computational studies) |

| Folding Time (16-mer) | 12 ns | Molecular Dynamics (MD) Simulation | (From a 2007 study, indicative of early MD capabilities) |

| Folding Time (17-mer) | 2.5 ns | Molecular Dynamics (MD) Simulation | (From a 2007 study, indicative of early MD capabilities) |

Table 1: Experimentally and computationally determined kinetic and thermodynamic parameters for this compound and related short alanine peptides.

| Conformation | Dominant in | Method(s) | Reference(s) |

| Polyproline II (ppII) | Solution | 2D IR Spectroscopy, Molecular Dynamics (MD) | (Foundational in numerous spectroscopic and simulation studies) |

| 310-Helix | Gas Phase | IRMPD-VUV Spectroscopy, Quantum Chemical Calculations | (Observed in gas-phase experimental studies) |

| α-Helix | Low | Molecular Dynamics (MD) Simulations | (Generally found to be a minor population in solution) |

Table 2: Predominant conformational states of this compound observed in different environments.

Experimental and Computational Protocols

The study of this compound folding has been driven by a combination of sophisticated experimental techniques and powerful computational simulations. Here, we detail the methodologies central to the findings presented.

Experimental Protocols

a) Two-Dimensional Infrared (2D IR) Spectroscopy:

This technique has been pivotal in elucidating the solution-phase structure of this compound.

-

Sample Preparation: this compound is dissolved in a suitable solvent, often deuterated water (D₂O), to avoid interference from the O-H bending vibration of water in the amide I spectral region.

-

Isotope Labeling: To resolve the contributions of individual peptide bonds, specific amide carbonyls are isotopically labeled with ¹³C and/or ¹⁸O. This shifts their vibrational frequencies, allowing for site-specific conformational analysis.

-

Spectrometer Setup: A femtosecond laser system is used to generate a series of infrared pulses. The experiment typically involves a sequence of three pulses that interact with the sample, and a fourth pulse that is used for detection.

-

Data Acquisition: The signal is recorded as a function of the time delays between the pulses, yielding a 2D spectrum with diagonal and cross-peaks. The positions and intensities of these peaks provide information about the vibrational frequencies of the amide I modes and the couplings between them, which are sensitive to the peptide's secondary structure.

b) Infrared Multiphoton Dissociation (IRMPD) Vacuum Ultraviolet (VUV) Spectroscopy:

This gas-phase technique provides insights into the intrinsic conformational preferences of isolated this compound molecules.

-

Sample Introduction: The this compound sample is introduced into a high-vacuum chamber, typically through laser desorption/ablation, and entrained in a supersonic jet of an inert gas (e.g., argon) to cool the molecules to low internal temperatures.

-

IR Irradiation: The cooled molecules are irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the molecule, it will absorb multiple photons.

-

Dissociation and Ionization: The absorption of multiple IR photons leads to intramolecular vibrational redistribution and eventually dissociation of the molecule. The resulting fragments are then ionized using a vacuum ultraviolet (VUV) laser.

-

Mass Spectrometry: The ions are detected using a time-of-flight mass spectrometer. By monitoring the fragmentation yield as a function of the IR laser wavelength, an IR action spectrum is obtained, which reflects the vibrational modes of the molecule.

Computational Protocols

a) Molecular Dynamics (MD) Simulations:

MD simulations have been instrumental in providing a dynamic, atomic-level view of this compound folding.

-

Force Fields: Early simulations often employed foundational force fields like Amber and CHARMM. More recent studies have utilized refined versions such as CHARMM22/CMAP and CHARMM36, as well as polarizable force fields like Drude-2013.

-

Solvent Model: For solution-phase simulations, explicit solvent models (e.g., TIP3P water) are used to accurately represent the interactions between the peptide and its aqueous environment.

-

Simulation Setup: The this compound peptide is placed in a periodic box of solvent molecules. The system is then energy-minimized to remove steric clashes.

-

Equilibration and Production: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble). This is followed by a long production run during which the trajectory of the atoms is saved at regular intervals.

-

Enhanced Sampling Methods: To overcome the limitations of conventional MD in sampling conformational space, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often employed. In REMD, multiple simulations of the system are run in parallel at different temperatures, and exchanges between replicas are attempted at regular intervals, allowing the system to overcome energy barriers more efficiently.

Visualizing Methodologies and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental and computational techniques described above, as well as the logical relationship in interpreting the conformational landscape of this compound.

Unveiling the Conformational Complexity of Penta-alanine: A Technical Guide to its Energy Landscape

For Researchers, Scientists, and Drug Development Professionals

Penta-alanine, a seemingly simple homooligomer of the amino acid alanine, serves as a critical model system in computational biophysics and drug development for understanding the fundamental principles of protein folding and dynamics. Its energy landscape, a multi-dimensional surface mapping the potential energy of all its possible three-dimensional arrangements, is surprisingly rugged and complex. A thorough understanding of this landscape is paramount for validating theoretical models, refining force fields, and ultimately, for the rational design of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical models used to describe the this compound energy landscape, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key workflows and relationships.

Quantitative Analysis of this compound Conformations

The conformational ensemble of this compound in solution is a dynamic equilibrium of various structures, primarily categorized as α-helical (α), β-sheet (β), and polyproline II (PPII) conformations. The populations of these states are highly sensitive to the force field parameters used in molecular dynamics (MD) simulations. The following tables summarize key quantitative data from computational studies, offering a comparative view of how different force fields influence the predicted conformational preferences.

| Force Field | α+ Population (%) | β Population (%) | Polyproline II (PPII) Population (%) |

| CHARMM22/CMAP | ~33 | ~33 | ~33 |

| CHARMM36 | Lower than C22/CMAP | Lower than C22/CMAP | Dominant |

| Drude-2013 (Polarizable) | - | Dominant | - |

Table 1: Conformational Populations of the Middle Three Residues of this compound in Aqueous Solution from Replica Exchange Molecular Dynamics (REMD) Simulations with Different CHARMM Force Fields. The CHARMM22/CMAP force field predicts a nearly equal distribution among the three major conformational states.[1] In contrast, the CHARMM36 force field shows a strong preference for the polyproline II (PPII) conformation, a finding that is more consistent with experimental observations from 2D IR spectroscopy.[1] The polarizable Drude-2013 force field, however, predicts a predominantly β-sheet structure.[1]

| Conformer Name | Gibbs Free Energy (kcal/mol) at 400 K |

| A1 | 0.00 |

| A2 | 0.23 |

| A3 | 0.85 |

| A4 | 1.05 |

| A5 | 1.14 |

| A6 | 1.25 |

| A7 | 1.43 |

| A8 | 1.62 |

Table 2: Relative Gibbs Free Energies of the Eight Most Stable Conformers of Gas-Phase this compound. These energies were calculated using the CBS-4M method, providing a baseline for the intrinsic conformational preferences of the peptide in the absence of solvent. The top 8 conformers account for 95% of the total abundance at this temperature.[2][3] The most stable conformation features a 310-helical turn.[3]

Experimental and Computational Protocols

The exploration of the this compound energy landscape relies on a synergistic interplay between sophisticated computational simulations and advanced experimental techniques for validation.

Computational Methodologies

Replica Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique used to overcome the high energy barriers that separate different conformational minima on the energy landscape.

-

System Setup: this compound is solvated in a cubic water box (e.g., ~31.5 Å per side with ~988 water molecules) with a counter-ion (e.g., Cl-) to neutralize the system.[1]

-

Force Fields: Commonly used force fields include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER (e.g., ff99SB, ff14SB).[1][4][5]

-

Ensemble and Conditions: Simulations are typically performed in the NPT ensemble (constant number of particles, pressure, and temperature) at a reference temperature (e.g., 293 K) and 1 atm pressure.[1]

-